5-Methyl-2-piperidino[1,6]naphthyridine
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Description
1,6-Naphthyridines are a type of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridine derivatives can be done by grinding of 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 min . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis
In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . Six isomeric naphthyridines are possible based on the positions of the nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis
All naphthyridine isomers are white solids with a surprisingly wide span of melting points .Mechanism of Action
Target of Action
It’s known that 1,6-naphthyridines, the core structure of this compound, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Future Directions
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects their importance in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the synthesis and biological activity of these compounds, particularly their anticancer properties .
Properties
IUPAC Name |
5-methyl-2-piperidin-1-yl-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-12-5-6-14(16-13(12)7-8-15-11)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGGEDPKRMCANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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